Product packaging for Ammonium mandelate(Cat. No.:CAS No. 530-31-4)

Ammonium mandelate

Cat. No.: B1664924
CAS No.: 530-31-4
M. Wt: 152.15 g/mol
InChI Key: IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Description

Ammonium mandelate (CAS 530-31-4) is the monoammonium salt of mandelic acid. It presents as a very deliquescent, crystalline colorless powder that can discolor upon exposure to light and is odorless or has a slight odor . This compound is characterized by high solubility in water and sparing solubility in alcohol . Historically, this compound was extensively investigated and used as an effective urinary antiseptic, requiring the maintenance of an acidic urinary pH for its antibacterial action . In contemporary research, mandelic acid and its derivatives are subjects of significant interest in the field of green biosynthesis. Research focuses on using engineered enzyme systems and microbial cell factories for the stereoselective production of mandelic acid, an important chiral building block for pharmaceuticals and fine chemicals . A key enzyme in the metabolic pathway of mandelic acid is mandelate racemase (EC 5.1.2.2), a cofactor-independent enzyme that requires a divalent metal ion like Mg²⁺ to catalyze the racemization between the (R)- and (S)-enantiomers of mandelate . This enzyme is a well-studied model in enzymology and is used in dynamic kinetic resolution processes for the synthesis of pure enantiomers . Researchers value this compound as a readily soluble form of mandelate for studying these and related biochemical pathways. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1664924 Ammonium mandelate CAS No. 530-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetic acid
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InChI

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)
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InChI Key

IWYDHOAUDWTVEP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O3
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Related CAS

32518-00-6, Array
Record name Poly(mandelic acid)
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Record name Mandelic acid [USP]
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DSSTOX Substance ID

DTXSID6023234
Record name Mandelic acid
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Molecular Weight

152.15 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Solid; Darkens and decomposes after prolonged light exposure; [Merck Index] White crystalline powder with a faint sweet odor; [Fisher Scientific MSDS]
Record name Benzeneacetic acid, .alpha.-hydroxy-
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Record name Mandelic acid
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Vapor Pressure

0.0000164 [mmHg]
Record name Mandelic acid
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CAS No.

90-64-2, 611-72-3
Record name Mandelic acid
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Record name MANDELIC ACID
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Record name DL-2-hydroxy-2-phenylacetic acid
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Advanced Synthetic Methodologies and Preparative Routes for Ammonium Mandelate and Its Derivatives

Ammonolysis Reactions and Ester Transformations for Mandelamide Synthesis

Mandelamide, the amide derivative of mandelic acid, is a key precursor that can be readily converted to ammonium (B1175870) mandelate (B1228975). A primary route to mandelamide involves the ammonolysis of mandelic acid esters. orgsyn.org This nucleophilic acyl substitution reaction entails the treatment of a mandelic ester, such as methyl or ethyl mandelate, with an ammonia (B1221849) source.

The reaction mechanism involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the alkoxy group (RO⁻) yields the primary amide, mandelamide. dalalinstitute.com Various conditions have been employed to facilitate this transformation. Early methods utilized concentrated aqueous ammonia or saturated ethanolic solutions of ammonia with the corresponding esters. orgsyn.org More advanced procedures have employed liquid ammonia, sometimes at super-atmospheric pressures and elevated temperatures, to improve reaction efficiency and yield. orgsyn.org The use of liquid ammonia at its boiling point has been shown to be effective, and after the reaction, the ammonia is evaporated, leaving a solid product that can be purified by recrystallization from a suitable solvent like absolute ethanol. orgsyn.org This method is generally applicable for preparing amides of α-hydroxy acids. orgsyn.org

Diastereomeric Crystallization for Enantiomer Resolution and Ammonium Salt Formation

Classical resolution of racemic mixtures remains a widely practiced and economical method for obtaining single enantiomers. For mandelic acid, diastereomeric crystallization is a principal technique for separating its (R)- and (S)-enantiomers. rsc.orgbohrium.com This method relies on the reaction of racemic mandelic acid with a single enantiomer of a chiral resolving agent, typically a chiral amine (base), to form a pair of diastereomeric ammonium salts. acs.orgnih.gov

These diastereomeric salts, unlike the original enantiomers, have different physical properties, most critically, different solubilities in a given solvent. nih.gov This solubility difference allows for the preferential crystallization of the less soluble diastereomeric salt from the solution upon cooling or solvent evaporation. The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base workup, to yield the desired enantiopure mandelic acid. acs.orgorgsyn.org The resolving agent can often be recovered and reused, adding to the economic viability of the process. orgsyn.org

The outcome of a diastereomeric crystallization process is governed by a complex interplay of thermodynamic and kinetic factors. researchgate.net Thermodynamic control leads to the formation of the most stable diastereomeric salt, which is typically the least soluble one under equilibrium conditions. acs.org However, the crystallization process does not always reach thermodynamic equilibrium.

Kinetic control can dominate, especially in processes involving rapid precipitation. mdpi.com In such cases, the diastereomer that crystallizes fastest will be the major product, even if it is not the most thermodynamically stable. Research has shown that for certain systems, high enantiomeric purity can be achieved with short crystallization times under kinetic control, but this purity may decrease as the system equilibrates over longer periods. mdpi.com Studies on various substituted mandelic acids reveal that predicting whether a system will favor racemic or enantiopure crystallization is not straightforward and cannot be explained by simple thermodynamic factors alone. researchgate.netfigshare.com The kinetics of crystal nucleation and growth appear to be highly influential, though the specific factors are not yet fully understood. researchgate.netacs.org

The choice of resolving agent is critical to the success and efficiency of diastereomeric crystallization. nih.gov The agent's structure, chirality, and interaction with the mandelic acid enantiomers dictate the solubility difference between the resulting diastereomeric salts. rsc.orgnih.gov A variety of chiral amines have been successfully employed for the resolution of mandelic acid.

For instance, enantiopure 1-phenylethylamine (B125046) is a common resolving agent used to form diastereomeric amides or salts. acs.org Other studies have identified amines like (1R,2R)-DPEN as highly effective for resolving racemic mandelate, showing a significant difference in the solubilities of the diastereomeric salts formed with (R)- and (S)-mandelic acid. rsc.org L-proline has demonstrated a unique capability where it can be used to resolve both (R)- and (S)-enantiomers of mandelic acid from a racemic mixture simply by altering the stoichiometric ratio of the resolving agent to the acid. rsc.org The selection of an appropriate resolving agent can be optimized through screening to maximize the resolution efficiency and yield of the desired mandelic acid enantiomer. nih.gov

Table 1: Comparison of Chiral Resolving Agents for Mandelic Acid Resolution

Resolving Agent Target Enantiomer Isolated Key Finding Reference
(S)-1-Phenylethylamine (S)-Mandelic Acid Formation of diastereomeric amide allows for crystallization-induced diastereomer transformation. acs.org
(1R,2R)-DPEN (R)-Mandelic Acid Identified as a promising crystallization partner due to low solubility of the (R)-mandelate diastereomeric salt. rsc.org
L-Proline (R)- or (S)-Mandelic Acid Both enantiomers can be resolved by varying the stoichiometric ratio of L-proline. rsc.org
Levetiracetam (S)-Mandelic Acid Derivatives Selectively co-crystallizes with the S-enantiomers of several halogenated mandelic acids. nih.govnih.gov
L-Phenylalanine L-Mandelic Acid Preferential formation of a complex between L-mandelic acid and L-phenylalanine due to stereoconfiguration. researchgate.net

Biocatalytic and Chemo-enzymatic Approaches in Ammonium Mandelate Synthesis

To overcome the limitations of classical resolution and to develop more sustainable and efficient processes, biocatalytic and chemo-enzymatic methods are increasingly being employed. nih.govnih.gov These approaches leverage the high selectivity and mild operating conditions of enzymes. nih.gov A chemo-enzymatic synthesis combines chemical steps with enzymatic transformations, harnessing the strengths of both disciplines to create streamlined and effective synthetic routes. beilstein-journals.org

A significant drawback of classical kinetic resolution is its maximum theoretical yield of 50%, as only one enantiomer from the racemic mixture is transformed. rsc.org To overcome this limitation, the unwanted enantiomer can be racemized, meaning it is converted back into the racemic mixture, and recycled. This racemization can be achieved using biocatalysts. nih.gov

For mandelic acid, the enzyme mandelate racemase (EC 5.1.2.2) is particularly effective. rsc.org This enzyme specifically catalyzes the interconversion of (R)- and (S)-mandelic acid. nih.gov By incorporating an enzymatic racemization step, the unwanted enantiomer is continuously converted back into the racemate, making it available for the resolution process. This strategy is a key component of dynamic kinetic resolution, enabling yields that can theoretically approach 100%. rsc.orgnih.gov

Dynamic kinetic resolution (DKR) is a powerful strategy that integrates a kinetic resolution step with an in-situ racemization of the starting material. rsc.orgprinceton.edu This concurrent process allows for the complete conversion of a racemate into a single, desired enantiomer, thereby overcoming the 50% yield limitation of standard kinetic resolutions. rsc.orgrsc.org

A successful DKR of mandelic acid has been demonstrated by combining the diastereomeric crystallization of (R)-mandelic acid with the enzymatic racemization of the remaining (S)-mandelic acid using mandelate racemase. rsc.org In this chemo-enzymatic system, racemic mandelic acid is exposed to a chiral resolving agent (e.g., (1R,2R)-DPEN) and mandelate racemase in an aqueous medium. As the less soluble diastereomeric salt of (R)-mandelic acid crystallizes and is removed from the solution, the concentration of (S)-mandelic acid increases. The mandelate racemase then converts the excess (S)-mandelic acid back into racemic mandelic acid, providing more of the (R)-enantiomer to be crystallized. This integrated process has shown great efficacy, achieving high yields and excellent enantiomeric excess under mild, aqueous conditions. rsc.org

Table 2: Example of a DKR System for (R)-Mandelic Acid Synthesis

Parameter Condition / Result
Resolution Method Diastereomeric salt crystallization
Racemization Method Enzymatic (Mandelate Racemase)
Resolving Agent (1R,2R)-DPEN
Substrate 200 mM racemic mandelate
Enzyme 10 U ml⁻¹ mandelate racemase
Solvent Aqueous HEPES-buffer
Temperature Room Temperature (22–23 °C)
Result High yield and enantiomeric excess (>80% e.e.) of the (R)-mandelic acid salt.

Data derived from a study on crystallization-integrated DKR. rsc.org

Synthesis of Quaternary this compound Ionic Liquids

The synthesis of quaternary this compound ionic liquids (ILs) is a process that leverages the principles of anion exchange, starting from readily available precursors. researchgate.net A common and effective method involves a two-step procedure that begins with the neutralization of mandelic acid, followed by a metathesis reaction with a quaternary ammonium halide salt. researchgate.net

A representative synthesis begins with mandelic acid being dissolved in water. researchgate.net To this solution, an aqueous solution of a strong base, such as potassium hydroxide, is added to deprotonate the carboxylic acid group of the mandelate, forming potassium mandelate. researchgate.net The mixture is typically heated to ensure the completion of this neutralization reaction. researchgate.net

Following the formation of the potassium mandelate solution, an aqueous solution containing the desired quaternary ammonium cation, usually in the form of a chloride salt (e.g., an alkylbenzyldimethylammonium chloride), is introduced. researchgate.net The resulting mixture is heated for several hours to facilitate the anion exchange, where the mandelate anion replaces the chloride anion, precipitating potassium chloride. researchgate.net The general reaction is as follows:

Mandelic Acid + KOH → Potassium Mandelate + H₂O Potassium Mandelate + Quaternary Ammonium Chloride → Quaternary this compound + KCl

After the reaction, water is removed under reduced pressure. researchgate.net An organic solvent like acetone (B3395972) or methanol (B129727) is then added to the dry residue to dissolve the newly formed ionic liquid, leaving the inorganic salt (potassium chloride) as a solid. researchgate.net The salt is filtered off, and the solvent is evaporated from the filtrate to yield the final quaternary this compound product. researchgate.net The purity of the synthesized compounds is typically confirmed to be ≥95%. researchgate.net This method allows for the preparation of various mandelate ILs by simply changing the starting quaternary ammonium chloride. researchgate.netnih.gov

Design Principles for Cation-Anion Combinations

The defining feature of ionic liquids is the vast number of potential cation-anion combinations, estimated to be as high as 10¹⁸, which allows for the tuning of their physicochemical properties for specific applications. mdpi.comnih.gov The design of quaternary this compound ILs is guided by established principles that correlate the structure of the constituent ions with the macroscopic properties of the resulting salt. mdpi.comnih.gov

The selection of both the cation and the anion is a critical stage in designing an IL with desired features like thermal stability and a specific melting point. mdpi.com The structure of the ions, including their size, symmetry, charge density, and the length of alkyl substituents, plays a pivotal role. mdpi.comnih.gov

Key Design Principles for Cation-Anion Combinations:

Design PrincipleEffect on IL PropertiesSource(s)
Ion Asymmetry and Bulkiness Asymmetric and bulky ions disrupt crystal lattice packing, which typically leads to a lower melting point. mdpi.com
Cation Alkyl Chain Length Increasing the length of the alkyl chains on the quaternary ammonium cation generally decreases conductivity. nih.gov It can also impact viscosity. nih.gov nih.gov
Anion Conformational Flexibility Anions with greater conformational flexibility (the ability to exist in multiple structural arrangements) tend to increase molecular mobility. rsc.org This leads to a decrease in both the viscosity and the melting point of the ionic liquid. rsc.orgrsc.org rsc.orgrsc.org
Inter-ionic Interactions Strong electrostatic forces and hydrogen bonding between the cation and anion result in higher viscosity. nih.gov Delocalization of the charge on the anion can weaken these interactions, consequently decreasing viscosity. nih.gov nih.gov

For mandelate-based ILs, the mandelic acid anion provides a specific set of properties. The design process then focuses on selecting a quaternary ammonium cation that modulates these properties. For instance, to create a room-temperature ionic liquid (RTIL), a bulky, asymmetric quaternary ammonium cation with appropriate alkyl chain lengths would be paired with the mandelate anion to frustrate crystallization and lower the melting point. mdpi.com The flexibility of the anion is also a key design element; more rigid anions can lead to significantly higher viscosity compared to more flexible ones. rsc.orgresearchgate.net

Structural Modification and Derivatization Strategies

Structural modification is a key strategy for fine-tuning the properties of quaternary this compound ionic liquids. These modifications can be applied to either the cation or the anion to achieve specific characteristics.

One primary derivatization strategy for the cation involves altering the alkyl groups attached to the nitrogen atom. nih.gov The Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide, is a fundamental method for preparing quaternary ammonium salts. nih.gov By using different alkyl iodides (e.g., methyl, ethyl, propyl, butyl), a series of cations with varying alkyl chain lengths can be synthesized. nih.gov This variation in chain length directly influences properties like viscosity and conductivity. nih.gov For example, a series of novel mandelate ionic liquids can be prepared from different alkylbenzyldimethylammonium chlorides, where the length of the primary alkyl chain is varied. researchgate.net

Another advanced strategy involves more significant structural changes to the quaternary ammonium cation itself. For instance, polymers containing quaternary ammonium groups can be modified by synthesizing them with different substituents, such as dipropylamino (DPA) groups instead of the more common dimethylamino groups, to alter their reactivity and properties. nih.gov

On the anion side, the mandelate itself can be derivatized. A common strategy involves esterification or amidation of the carboxylic acid group of mandelic acid before it is used to form the ionic liquid. rsc.org For example, a series of ILs has been synthesized from methyl, ethyl, and n-butyl esters of mandelic acid. rsc.org These modifications to the anion structure, particularly the addition and lengthening of alkyl chains, can systematically alter the properties of the final ionic liquid. rsc.org

Properties of Synthesized Alkylbenzyldimethylammonium Mandelates:

Compound IDPhysical StateMolecular Weight ( g/mol )Density (g/cm³)Yield (%)
4a Yellow Wax301.381.1999
4b Yellow Liquid331.411.0899

The data in this table is derived from a study on novel mandelate ionic liquids, where '4a' and '4b' represent different derivatives within the synthesized series, likely with varying alkyl chain lengths on the benzalkonium cation. researchgate.net

These derivatization strategies provide a powerful toolkit for researchers to create a wide array of quaternary this compound ionic liquids with tailored physical, chemical, and biological properties. nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Ammonium Mandelate Complexes

Vibrational Spectroscopy Studies (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of ammonium (B1175870) mandelate (B1228975). These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the ammonium cation (NH₄⁺) and the mandelate anion. Analysis of the spectra allows for the identification of key functional groups, including the O-H stretch of the hydroxyl group, the C=O stretch of the carboxylate group, aromatic C-H stretches of the phenyl ring, and the N-H stretches of the ammonium ion. researchgate.netnih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), complement experimental data by predicting vibrational wavenumbers. researchgate.net For the mandelate moiety, studies on related compounds show that the sharpness of the O-H stretching mode in the IR spectrum can suggest the nature of hydrogen bonding, such as the absence of strong intermolecular dimerization. researchgate.net The formation of the ammonium salt is confirmed in the FT-IR spectrum by the characteristic shifts of the carboxyl group vibrations. Specifically, the strong carbonyl stretching band (νC=O) of the carboxylic acid shifts to a strong asymmetrical stretching band for the carboxylate anion (COO⁻). mdpi.com

Analysis of Crystalline and Solution States

The vibrational spectra of ammonium mandelate exhibit notable differences between the solid crystalline state and when dissolved in a solution. These differences arise from changes in the molecular environment and intermolecular interactions.

In the crystalline state , the molecules are arranged in a regular, repeating lattice. The vibrational spectra are influenced by this crystal lattice structure, leading to sharp, well-defined peaks. researchgate.netmdpi.com Intermolecular forces, primarily strong ionic interactions between the ammonium cation and the mandelate anion, as well as hydrogen bonding involving the hydroxyl and carboxylate groups, dictate the precise frequencies and shapes of the vibrational bands. The spectra of crystalline solids can reveal information about polymorphism, where different crystal forms of the same compound will produce distinct spectral patterns due to variations in molecular packing and interactions. nih.gov

In the solution state (e.g., in water), the ions are solvated, and the ordered crystal lattice is disrupted. The primary interactions are now between the ions and the solvent molecules. This leads to several changes in the FT-IR and Raman spectra:

Peak Broadening: The random motion and distribution of molecules in solution cause a broadening of the spectral bands compared to the sharp peaks seen in the crystalline state. researchgate.net

Frequency Shifts: Hydrogen bonding with solvent molecules (like water) alters the vibrational frequencies of the O-H, N-H, and C=O groups. For instance, the study of aqueous solutions of ammonium sulphate shows distinct bands related to the vibrations of the solvated ions. nih.gov The interaction with the solvent can either weaken or strengthen certain bonds, causing their corresponding vibrational frequencies to shift.

A comparison of the two states provides insight into the strength and nature of the intermolecular forces, such as the hydrogen bonding network in the crystal versus the ion-solvent interactions in solution.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to assign specific vibrational modes and elucidate mechanistic details by replacing an atom with one of its isotopes. wikipedia.orgnumberanalytics.com This substitution, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), alters the reduced mass of the vibrating group without significantly changing the molecular electronic structure or force constants. chem-station.com This mass change leads to a predictable shift in the vibrational frequency to a lower wavenumber (a red-shift). arxiv.org

For this compound, several labeling strategies can provide valuable information:

Deuterium Labeling of the Ammonium Ion: Replacing the protons of the ammonium ion (NH₄⁺) with deuterium to form ND₄⁺ would cause a significant red-shift in the N-H stretching and bending frequencies. This allows for the unambiguous assignment of these modes in the spectrum, distinguishing them from C-H or O-H vibrations that might occur in the same spectral region.

Labeling the Mandelate Anion: Specific sites on the mandelate anion can be labeled. For example, deuterating the hydroxyl proton (O-H to O-D) or the α-proton (C-H to C-D) would shift their respective vibrational modes. This helps in studying site-specific interactions, such as the involvement of the hydroxyl group in hydrogen bonding networks. nih.gov

Heavy Atom Labeling: Replacing ¹²C with ¹³C or ¹⁶O with ¹⁸O in the carboxylate group (¹²C¹⁶O¹⁶O⁻ to ¹³C¹⁸O¹⁸O⁻) would shift the C=O stretching frequency. arxiv.orgnih.gov This technique is instrumental in studying the coordination environment of the carboxylate group and its interactions with the ammonium cation.

By monitoring these isotopic shifts, researchers can gain detailed insights into reaction mechanisms, molecular structure, and intermolecular dynamics that would otherwise be difficult to discern from the spectra of the unlabeled compound. wikipedia.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. It provides information on the chemical environment, connectivity, and stereochemistry of the molecule. The ¹H NMR spectrum of mandelic acid, the parent acid of the salt, typically shows characteristic signals for the aromatic protons, the methine proton (α-proton), and the hydroxyl proton. chemicalbook.comchemicalbook.comhmdb.ca

Stereochemical Assignment and Enantiomeric Excess Determination

Mandelic acid is a chiral molecule, existing as (R)- and (S)-enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents, is a primary method for determining the stereochemistry and enantiomeric excess (ee) of chiral compounds. researchgate.netacs.org (S)-Mandelic acid itself is often used as a CSA to determine the ee of chiral amines and amino alcohols. researchgate.netarkat-usa.org

The principle involves the formation of transient diastereomeric complexes between the chiral analyte and the chiral agent. These diastereomeric complexes are energetically different and exist in distinct chemical environments, leading to separate, resolvable signals in the NMR spectrum for each enantiomer. arkat-usa.org For example, when a racemic amine is mixed with an enantiomerically pure mandelic acid derivative in an NMR solvent, two diastereomeric salts are formed (e.g., (R)-amine/(S)-acid and (S)-amine/(S)-acid). The protons of the amine, particularly those near its stereocenter, will exhibit different chemical shifts (δ) for each diastereomer. researchgate.net

The difference in chemical shift (Δδ) between the signals of the two diastereomers allows for the quantification of each enantiomer by integrating the respective peaks. The enantiomeric excess can then be calculated from these integrations. researchgate.net

Table 1: Example of ¹H NMR Chemical Shift Differences (ΔΔδ) for a Chiral Amine in the Presence of a Chiral Mandelic Acid Derivative (CSA) This table is illustrative, based on data from studies using mandelic acid derivatives as chiral solvating agents for amines like mexiletine. The values represent the observed separation in proton signals.

Analyte ProtonDiastereomer 1 (R-amine/S-acid) δ (ppm)Diastereomer 2 (S-amine/S-acid) δ (ppm)Chemical Shift Difference
-CH (methine)2.922.850.07
-CH₃ (methyl)0.620.730.11

Data adapted from studies on analogous systems. arkat-usa.org

Studies of Molecular Interactions and Dynamics

NMR spectroscopy is highly sensitive to the local environment and can be used to study non-covalent interactions and molecular dynamics in this compound complexes. Techniques like Diffusion-Ordered Spectroscopy (DOSY) are particularly powerful. manchester.ac.uk DOSY is a 2D NMR experiment that separates the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape. ox.ac.ukucsb.eduleidenuniv.nl

For this compound in solution, DOSY can be used to:

Probe Ion-Pairing: In solution, the ammonium and mandelate ions can exist as free, solvated ions or as associated ion pairs. A tightly bound ion pair will diffuse as a single, larger entity and thus have a smaller diffusion coefficient than the individual free ions. By measuring the diffusion coefficients, the extent of ion-pairing can be inferred.

Study Aggregation: At higher concentrations, ion pairs may form larger aggregates. DOSY can distinguish between monomers, dimers, and higher-order aggregates, as each will have a distinct diffusion coefficient.

Investigate Intermolecular Interactions: The diffusion of this compound can be studied in the presence of other molecules to probe specific interactions, such as hydrogen bonding with co-solutes.

Furthermore, combining experimental NMR data with Molecular Dynamics (MD) simulations provides a more complete picture of the behavior of this compound in solution. nih.govnih.govrsc.orgrsc.org MD simulations can model the temporal evolution of the system at an atomic level, providing insights into the stability, structure, and dynamics of ion pairs and their surrounding solvent shells, which can then be correlated with experimental NMR observables like chemical shifts and diffusion coefficients. nih.gov

Mass Spectrometry Approaches in this compound Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. The nominal mass of this compound (C₈H₁₁NO₃) is 169 g/mol .

When analyzed by electrospray ionization (ESI), a soft ionization technique, this compound would be expected to produce ions corresponding to the intact mandelate anion [M-H]⁻ at m/z 151 or adducts of the parent molecule. In positive ion mode, adducts such as the ammonium adduct of mandelic acid [M+NH₄]⁺ at m/z 169+18=187 could be observed, depending on the analytical conditions. nih.gov

Under harder ionization conditions like electron ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the molecular ion or a protonated/deprotonated parent ion will undergo fragmentation. The resulting fragmentation pattern is a fingerprint that helps to confirm the structure. For this compound, the fragmentation would be driven by the structure of the mandelate ion. nist.gov

Expected Fragmentation Pathways for the Mandelate Ion (m/z 151):

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group is a common fragmentation pathway for carboxylic acids, which would yield a fragment at m/z 107. This ion corresponds to the protonated benzylic alcohol structure.

Loss of Formic Acid: A rearrangement could lead to the loss of a neutral formic acid molecule (HCOOH, 46 Da), resulting in a fragment at m/z 105, corresponding to a benzoyl cation.

Cleavage of the Phenyl Group: Cleavage of the phenyl group (C₆H₅, 77 Da) can occur, leading to a fragment at m/z 74.

Benzylic Cleavage: The fragment at m/z 107 can further lose a water molecule (H₂O, 18 Da) to produce an ion at m/z 89.

Advanced MS techniques like ion mobility mass spectrometry (IMS) can be used to separate the enantiomers of mandelic acid and its derivatives. nih.gov In this method, diastereomeric complexes are formed with a chiral selector (like a cyclodextrin) and a metal ion. These diastereomeric ions have slightly different shapes and sizes, which causes them to have different drift times in the IMS cell, allowing for their separation and chiral discrimination. nih.gov

Mechanistic Investigations and Biochemical Pathways Involving Mandelate and Ammonium Ions

Mandelate (B1228975) Racemase: Catalytic Mechanisms and Enzyme Engineering

Mandelate racemase (MR), found in bacteria like Pseudomonas putida, is an enzyme belonging to the enolase superfamily that catalyzes the stereochemical inversion of the enantiomers of mandelic acid. oup.comebi.ac.uk This enzyme facilitates the interconversion between (R)- and (S)-mandelate through a 1,1-proton transfer mechanism. nih.govrsc.org The reaction is crucial for the bacterial catabolism of mandelate, allowing the organism to utilize both enantiomers. ebi.ac.uk The enzyme accomplishes a remarkable rate enhancement of over 15 orders of magnitude compared to the non-enzymatic reaction. nih.govnih.gov

The catalytic action of mandelate racemase hinges on its ability to abstract a proton from a carbon atom, a thermodynamically and kinetically challenging reaction. nih.gov The enzyme significantly lowers the activation energy barrier, which is approximately 35 kcal/mol for the uncatalyzed racemization of mandelate in the absence of the enzyme. nih.gov MR stabilizes the altered substrate in the transition state by about 26 kcal/mol. nih.govroyalsocietypublishing.org

The mechanism is proposed to be a stepwise process involving the formation of a stabilized enolic intermediate. nih.gov This is supported by studies showing that substrate and solvent deuterium (B1214612) isotope effects are not multiplicative, which is characteristic of a stepwise reaction rather than a concerted one. nih.gov The enzyme must overcome the instability of the enolate intermediate, which it achieves through a combination of electrostatic stabilization and hydrogen bonding interactions within the active site. nih.gov The free energy of activation for the non-enzymatic racemization and deuterium exchange at the alpha-position of mandelate has been calculated to be 34.6 kcal/mol under neutral conditions at 25°C. nih.gov

The active site of mandelate racemase from Pseudomonas putida is a well-defined cavity featuring key amino acid residues and a crucial divalent metal ion, typically Mg²⁺, essential for catalysis. nih.govacs.org The active site is located at the C-terminal ends of the β-strands of its TIM-barrel structure. nih.gov

Two critical residues, Lysine (B10760008) 166 (Lys 166) and Histidine 297 (His 297), act as the general acid/base catalysts. acs.orgnih.gov Lys 166 is the (S)-specific catalyst, abstracting a proton from (S)-mandelate, while His 297 is the (R)-specific catalyst for (R)-mandelate. ebi.ac.ukacs.org The pKa values of the conjugate acids of both residues are modulated by the enzyme environment to approximately 6.4. acs.org

Another key residue, Glutamic acid 317 (Glu 317), functions as a general acid catalyst, hydrogen bonding to the substrate's carboxylate group to stabilize the enolic intermediate. nih.govtandfonline.com The importance of Glu 317 is demonstrated by the fact that its mutation to glutamine (E317Q) results in a dramatic reduction in catalytic rate (kcat) by factors of 4.5 x 10³ for (R)-mandelate and 2.9 x 10⁴ for (S)-mandelate. nih.gov Aspartate 270 (Asp 270) is believed to influence the pKa of His 297. acs.org

The active site also contains a hydrophobic cavity, formed by residues in the N-terminal capping domain, which determines substrate specificity. nih.gov This cavity is partitioned into an "S-pocket" and an "R-pocket," which bind the phenyl group of (S)-mandelate and (R)-mandelate, respectively. nih.govacs.org The S-pocket is composed of residues from the 50s loop, while the R-pocket is mainly formed by residues from the 20s loop, a mobile flap that covers the active site. nih.govacs.org

Key Functional Groups in Mandelate Racemase Active Site
Residue/IonRole in CatalysisSupporting Evidence
Lys 166(S)-specific general acid/base catalyst. ebi.ac.ukacs.orgMutagenesis studies (K166R) confirm its role in catalysis. nih.gov
His 297(R)-specific general acid/base catalyst. ebi.ac.ukacs.orgMutagenesis studies (H297N) show loss of activity for (R)-mandelate. nih.gov
Glu 317General acid catalyst; stabilizes the enolic intermediate. nih.govtandfonline.comE317Q mutant shows a >1000-fold reduction in kcat. nih.gov
Asp 270Modulates the pKa of His 297. acs.orgD270N mutant exhibits altered pH-rate profile. acs.org
Mg²⁺Essential cofactor; coordinates with the substrate's carboxylate and α-hydroxyl groups. nih.govBinding of inhibitors and substrate analogues is dependent on Mg²⁺. nih.gov
20s and 50s LoopsForm hydrophobic pockets (R and S) that determine substrate specificity. nih.govacs.orgMutations in these loops alter substrate preference. acs.org

The substrate specificity of mandelate racemase is largely dictated by the hydrophobic pockets within its active site. acs.org While the enzyme is highly specific for mandelate, studies have explored its activity towards other non-natural substrates. nih.gov Site-directed mutagenesis has been a powerful tool to probe and alter the enzyme's substrate specificity. nih.govnih.gov

Mutations targeting the flexible 20s loop, which forms the R-pocket, have been shown to alter substrate preference. acs.org For instance, the V22I and V29L mutants exhibited a kcat/Km value for the bulkier substrate 2-naphthylglycolate that was approximately 2-fold greater than that of the wild-type enzyme. acs.orgnih.gov Another study created the V26I/Y54V variant, which showed a 5.2-fold higher catalytic efficiency for R-3-chloromandelic acid. nih.gov These results suggest that even minor steric changes in the active site can impact substrate binding and catalysis. acs.org

Replacing the key catalytic residues has profound effects. The K166R mutant, where lysine is replaced by arginine, was studied to understand the role of this residue. nih.gov Similarly, mutating the general acid catalyst Glu 317 to Gln (E317Q) drastically reduces catalytic efficiency, confirming its critical role. nih.gov These mutagenesis studies not only illuminate the catalytic mechanism but also provide a basis for engineering mandelate racemase for applications in biocatalysis with non-natural substrates. nih.gov

Selected Mutagenesis Studies on Mandelate Racemase
Enzyme VariantSubstrateObserved EffectReference
E317Q(R)- and (S)-Mandelatekcat reduced by 4.5x10³-fold and 2.9x10⁴-fold, respectively. nih.gov nih.gov
K166R(R)- and (S)-MandelateMechanistic and structural properties altered, confirming the role of Lys 166. nih.gov nih.gov
V22I / V29L2-Naphthylglycolate~2-fold greater kcat/Km compared to wild-type. acs.orgnih.gov acs.orgnih.gov
V26I/Y54VR-3-Chloromandelic Acid5.2-fold higher catalytic efficiency (kcat/Km) than wild-type. nih.gov nih.gov
V26IR-Mandelamide2-fold improvement in catalytic efficiency. nih.gov nih.gov

For industrial applications, such as in the high-yield manufacturing of optically pure compounds, the immobilization of enzymes is a key strategy. nih.gov Immobilization enhances enzyme stability, allows for reuse, and facilitates integration into continuous processes like fixed-bed reactors. nih.govmdpi.com Mandelate racemase has been successfully immobilized on various supports.

One study optimized the covalent attachment of crude mandelate racemase to two supports: Eupergit® CM and CNBr-activated Sepharose 4 Fast Flow. nih.gov The immobilized enzyme was shown to be effective in a fixed-bed reactor, and its kinetic parameters could be used to accurately predict the reactor's performance. nih.gov Another approach involves immobilization on methacrylate (B99206) polymers, which can form strong covalent linkages with the enzyme. mdpi.com This method has been used for other racemases, demonstrating excellent long-term stability and recyclability. mdpi.com The use of immobilized enzymes in flow conditions is a strategic approach for synthesizing valuable chiral molecules. mdpi.com

Immobilization Strategies for Racemases in Biotransformations
Support MaterialImmobilization MethodKey FindingsReference
Eupergit® CMCovalent AttachmentSuccessful immobilization of mandelate racemase; kinetic parameters used to predict fixed-bed reactor performance. nih.gov nih.gov
CNBr-activated Sepharose 4 Fast FlowCovalent AttachmentOptimized for mandelate racemase immobilization for use in enzymatic reactors. nih.gov nih.gov
Purolite ECR 8309 (methacrylate polymer)Covalent Linkage (via glutaraldehyde)Used for an amino acid racemase; demonstrated excellent long-term stability and recyclability. mdpi.com mdpi.com
Octadecyl-functionalized resinAdsorption (hydrophobic interactions)Successful immobilization of a transaminase, reusable for 10 cycles in organic solvent. mdpi.com mdpi.com

The Mandelate Pathway in Microorganisms and Benzenoid Synthesis

The mandelate pathway is a metabolic route for the degradation of mandelic acid, most extensively studied in the bacterium Pseudomonas putida. oup.com This pathway is a key example of how microorganisms catabolize aromatic compounds. oup.comnih.gov More recently, a similar pathway has been identified in ascomycete yeasts as an alternative to the phenylalanine ammonia (B1221849) lyase (PAL) pathway for the synthesis of benzenoids, which are precursors to a wide variety of essential metabolites. asm.orgnih.gov

In P. putida, the pathway begins with the conversion of (R)-mandelate to (S)-mandelate by mandelate racemase. oup.com (S)-mandelate is then oxidized by S-mandelate dehydrogenase to benzoylformate. oup.com Subsequent steps involve enzymes like benzoylformate decarboxylase and benzaldehyde (B42025) dehydrogenase, leading to benzoic acid, which then enters downstream degradation pathways. oup.comnih.gov

In yeasts like Hanseniaspora vineae and Saccharomyces cerevisiae, the pathway provides a route to synthesize benzenoids like benzyl (B1604629) alcohol from aromatic amino acids. asm.orgnih.gov This pathway connects phenylpyruvate (derived from phenylalanine) to the synthesis of benzaldehydes through the action of a benzoylformate decarboxylase. nih.govresearchgate.net

A pivotal step in the mandelate pathway is the decarboxylation of an α-keto acid intermediate, which releases carbon dioxide. nih.govacs.org In P. putida, this reaction is catalyzed by benzoylformate decarboxylase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that converts benzoylformate to benzaldehyde. oup.comasm.org Decarboxylation is a thermodynamically favorable but kinetically slow reaction, necessitating enzymatic catalysis. nih.govacs.org

In yeasts, a similar decarboxylation step is crucial for benzenoid synthesis. asm.org The enzyme Aro10p in Saccharomyces cerevisiae is suggested to have benzoylformate and 4-hydroxybenzoylformate decarboxylase functions. nih.gov This links the metabolism of aromatic amino acids to the production of various aromatic compounds. researchgate.net

Feeding experiments with labeled substrates and the use of inhibitors have helped to elucidate the intermediates of this pathway in yeast. asm.org For example, using methylbenzoylphosphonate (MBP), an inhibitor of benzoylformate decarboxylase, led to the accumulation of upstream intermediates, confirming the proposed reaction sequence. asm.orgresearchgate.net The key intermediates in the pathway starting from phenylalanine include phenylpyruvate, mandelate, and benzoylformate, leading to the synthesis of benzyl alcohol and other benzenoids. asm.orgnih.gov

Regulation and Genetic Basis of the Pathway

The metabolic pathway for mandelate degradation is a well-studied, inducible system in several microorganisms, with its genetic architecture and regulation being particularly characterized in bacteria like Pseudomonas and Acinetobacter. nih.govmicrobiologyresearch.orguniprot.org The genes responsible for the enzymes that convert mandelate to benzoate (B1203000) are often found to be linked, a characteristic that aligns with the known regulatory mechanisms governing this pathway. nih.govnih.gov

In Pseudomonas putida, the genes for the initial five enzymes of the mandelate pathway appear to be linked and may even be contiguous. microbiologyresearch.org This clustering extends to what is known as supra-operonic clustering, where genes for functionally related pathways are also located nearby. microbiologyresearch.org However, the genetic arrangement can differ between species. For instance, in Pseudomonas aeruginosa, while there is some clustering of genes for related pathways, two of the mandelate genes are separated by a group of genes that encode enzymes for the degradation of benzoate and catechol. microbiologyresearch.orgnih.gov

The regulation of the pathway is tightly controlled. In P. aeruginosa, the metabolism of L-(+)-mandelate to benzoate involves three unique steps before the product enters the β-ketoadipate pathway. nih.gov The induction of the enzymes for these steps is substrate-dependent. L-(+)-mandelate dehydrogenase, the first enzyme, is induced by its substrate, L-(+)-mandelate. nih.gov The subsequent two enzymes, benzoylformate decarboxylase and benzaldehyde dehydrogenase, are both induced by benzoylformate, the product of the first reaction. nih.gov Interestingly, the same or a very similar benzaldehyde dehydrogenase is also induced by β-ketoadipate, an intermediate in the subsequent metabolism of benzoate. nih.gov

Studies involving mutants have been crucial in elucidating this pathway. Researchers have isolated mutants of Acinetobacter calcoaceticus unable to grow on intermediates of the mandelate pathway and have identified the specific enzymatic deficiencies. microbiologyresearch.org In some cases, genetic mapping has shown that the mandelate genes are clustered near specific auxotrophic markers. microbiologyresearch.org For example, a gene responsible for a novel L-(+)-mandelate dehydrogenase activity was found to be close to the gene for the original D-(–)-mandelate dehydrogenase. microbiologyresearch.org

Recent research has also provided evidence for a mandelate pathway in ascomycete yeasts for the synthesis of benzenoids, presenting an alternative to the previously assumed phenylalanine ammonia lyase pathway. nih.gov By using inhibitors like methylbenzoylphosphonate to block benzoylformate decarboxylase, researchers could accumulate intracellular intermediates, confirming the pathway's existence in yeast. nih.gov

Table 1: Key Genes and Enzymes in the Mandelate Pathway

Gene/EnzymeFunctionOrganism(s)Regulation
L-(+)-mandelate dehydrogenaseConverts L-(+)-mandelate to benzoylformatePseudomonas aeruginosaInduced by L-(+)-mandelate nih.gov
Benzoylformate decarboxylaseConverts benzoylformate to benzaldehydePseudomonas aeruginosa, Pseudomonas putida nih.govnih.govInduced by benzoylformate nih.gov
Benzaldehyde dehydrogenaseConverts benzaldehyde to benzoatePseudomonas aeruginosaInduced by benzoylformate and β-ketoadipate nih.gov
Mandelate RacemaseInterconverts D- and L-mandelatePseudomonas putida acs.orgPart of the mandelate operon
(S)-mandelate dehydrogenaseOxidizes (S)-mandelatePseudomonas putida acs.orgPart of the mandelate operon

Role of Ammonium (B1175870) Ions in Biochemical Processes

Ammonium ions (NH₄⁺) are central to nitrogen metabolism and play a critical role in various biochemical processes, from influencing the activity and stability of enzymes to triggering significant metabolic events in microorganisms. byjus.comnih.gov

Influence on Enzyme Activity and Stability

Ammonium ions can exert a significant influence on both the stability and catalytic activity of enzymes. Ammonium sulfate (B86663), for example, is frequently used in biochemistry to stabilize the native conformation of proteins, a process sometimes referred to as "salting-out," which can facilitate protein crystallization. rsc.org The stabilizing effect of ions is linked to their interactions with both the protein directly and the surrounding water molecules, affecting the hydrogen-bonding network that solvates the protein. rsc.org

Studies using various ammonium-based ionic liquids have shown that they can act as stabilizers for protein model compounds. acs.org The stabilizing effect is attributed to the exclusion of the ionic liquid from the protein's surface, which helps maintain the folded, native state. acs.org The degree of stabilization can vary depending on the specific ammonium cation and the associated anion. acs.org For instance, for a given anion, the stability conferred can change with different alkyl substitutions on the ammonium cation (e.g., triethyl vs. trimethyl). acs.org

However, the effect of ammonium is not universally stabilizing or activating. In some cases, ammonium ions can inhibit enzyme activity. The addition of 10 mM ammonium sulfate to the sporulation medium of Saccharomyces cerevisiae was found to block the increase in activity of several hydrolytic enzymes, including protease C, protease B, α-mannosidase, and 1,4-amyloglucosidase, which are normally synthesized during sporulation. nih.gov Conversely, it had only a minor effect on the activity of alkaline phosphatase. nih.gov In anaerobic digestion systems, high concentrations of ammonia can inhibit microbial growth and the activity of enzymes involved in methanogenesis. nih.govmdpi.com

The interaction of ammonium with enzymes can be complex. In the case of the marine nitrifying bacterium Nitrosococcus oceanus, the oxidation of ammonia exhibits non-Michaelis-Menten kinetics, suggesting a cooperative interaction. princeton.edu The kinetics of ammonia oxidation can be influenced by substrate analogues like methane, which acts as a competitive inhibitor. princeton.edu

Table 2: Influence of Ammonium Ions on Selected Enzymes/Proteins

Enzyme/Protein SystemEffect of Ammonium IonsObservation/Mechanism
General ProteinsStabilizationAmmonium salts like ammonium sulfate can stabilize the native folded state of proteins. rsc.org
Protein Model Compounds (Glycyl peptides)StabilizationAlkyl ammonium ionic liquids increase the free energy of transfer, favoring the folded state. acs.org
Saccharomyces cerevisiae hydrolytic enzymes (sporulation)Inhibition10 mM ammonium sulfate blocks activity increases of proteases and other hydrolases. nih.gov
Nitrosococcus oceanus ammonia oxidation systemSubstrate/Kinetics ModulationExhibits cooperative kinetics with a measured Kₘ for NH₄Cl of 8 µM. princeton.edu
Methanogenic enzymes (Anaerobic Digestion)Inhibition (at high concentrations)High ammonia levels can inactivate enzymes involved in methanogenesis. nih.gov

Potentiating Effects in Microbial Germination and Metabolic Pathways

Ammonium ions are potent signaling molecules that can trigger or enhance critical life cycle transitions and metabolic pathways in various microbes. A notable example is the germination of bacterial endospores. In Bacillus cereus, the addition of ammonia to germinant mixtures containing L-alanine and inosine (B1671953) can stimulate the germination of unactivated spores to rates comparable to those of heat-activated spores. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This effect circumvents the need for heat activation, a common prerequisite for inducing spore germination. microbiologyresearch.orgmicrobiologyresearch.org

Kinetic studies reveal that for rapid germination, ammonia is an essential co-germinant and cannot replace the requirement for L-alanine or inosine. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org The germination rate shows saturation kinetics with respect to ammonia, with a Kₘ for ammonium chloride (NH₄Cl) of 5 mM when other germinants are at saturating concentrations. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This ammonia-stimulated germination involves regulatory mechanisms that appear to be distinct from those in the germination of heat-activated spores. microbiologyresearch.orgmicrobiologyresearch.org

In broader metabolic contexts, ammonium is a key nutrient whose availability and assimilation are fundamental to microbial growth and community structure. byjus.commdpi.com In anaerobic digestion, while high ammonia levels can be inhibitory, microbial communities can adapt. mdpi.comnih.gov This adaptation often involves a shift from ammonia-sensitive acetotrophic methanogens to more tolerant hydrogenotrophic methanogens. mdpi.comnih.gov The process of ammonification, the conversion of organic nitrogen to ammonium by decomposer microbes, is a vital step in the nitrogen cycle, releasing ammonium back into the ecosystem for uptake by plants and other microorganisms. byjus.com

Furthermore, the transport and assimilation of ammonium are tightly regulated. In enteric bacteria like Escherichia coli, the AmtB protein is involved in the acquisition of ammonia, particularly under acidic conditions where the uncharged NH₃ species is less available. pnas.org Genetic manipulation of the enzymes responsible for ammonia assimilation, such as glutamate (B1630785) synthase and glutamate dehydrogenase, can lead to mutant bacterial strains that excrete fixed nitrogen as ammonium into the environment. nih.gov

Computational and Theoretical Chemistry Studies on Ammonium Mandelate Systems

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum mechanical (QM) methods, based on the principles of quantum theory, provide a highly accurate description of electronic structure and chemical bonding. For larger systems, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. In QM/MM simulations, the chemically active region (e.g., the reacting molecules) is treated with a high level of QM theory, while the surrounding environment (e.g., solvent) is described using classical molecular mechanics force fields. This dual approach allows for the study of complex chemical processes in a condensed phase with a balance of accuracy and computational feasibility.

While specific QM or QM/MM studies detailing the reaction mechanism of ammonium (B1175870) mandelate (B1228975) formation (the acid-base reaction between mandelic acid and ammonia) are not extensively documented in the literature, the principles of such reactions are well-understood through computational chemistry. A theoretical investigation would typically involve mapping the potential energy surface (PES) for the proton transfer from the carboxylic acid group of mandelic acid to the nitrogen atom of ammonia (B1221849).

The reaction can be represented as: C₆H₅CH(OH)COOH + NH₃ ⇌ C₆H₅CH(OH)COO⁻ + NH₄⁺

The energy landscape for the formation of the ammonium mandelate ion pair in a solvent would be influenced by the solvent's dielectric constant and its ability to stabilize the charged species. QM/MM simulations are particularly well-suited for studying such solvent effects on reaction energetics.

Table 1: Key Aspects of a Theoretical Reaction Mechanism Study for this compound Formation

Parameter StudiedComputational MethodExpected Insights
Reactant & Product GeometriesQM (e.g., DFT)Optimized molecular structures of mandelic acid, ammonia, mandelate anion, and ammonium cation.
Transition State StructureQM (e.g., DFT with transition state search algorithms)Geometry of the highest energy point along the reaction coordinate for proton transfer.
Activation Energy (Ea)QM/QM/MMThe energy barrier that must be overcome for the reaction to occur.
Reaction Enthalpy (ΔH)QM/QM/MMThe net energy change of the reaction (exothermic or endothermic).
Solvent EffectsQM/MM with explicit solvent moleculesInfluence of the solvent on the energy landscape and the stability of the ionic species.

Theoretical studies on mandelic acid and its derivatives have utilized methods like Density Functional Theory (DFT) to explore their conformational preferences. nih.gov For the this compound ion pair, the primary intermolecular interactions would be the strong electrostatic attraction and hydrogen bonding between the carboxylate group (COO⁻) of the mandelate and the ammonium cation (NH₄⁺). The hydroxyl group of the mandelate can also participate in hydrogen bonding.

A computational analysis would involve:

Conformational Search: Identifying the low-energy conformers of the mandelate anion.

Interaction Energy Calculations: Determining the binding energy of the this compound ion pair in various orientations.

Hydrogen Bond Analysis: Characterizing the geometry and strength of the hydrogen bonds between the two ions.

Studies on the hydration of the ammonium ion using ab initio molecular dynamics have revealed details about its hydrogen bonding with surrounding water molecules, which can provide a basis for understanding its interactions with the mandelate anion. temple.edu

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This technique is invaluable for studying the behavior of molecules in solution, including their solvation, diffusion, and structural fluctuations over time.

An MD simulation of this compound in an aqueous solution would provide detailed information about:

Solvation Structure: The arrangement of water molecules around the mandelate and ammonium ions. The hydration of the ammonium ion has been shown to be complex, with studies indicating a dynamic hydration shell. temple.eduresearchgate.net

Ion Pairing: The extent to which the mandelate and ammonium ions remain associated as an ion pair versus existing as free, solvated ions. The equilibrium between these states is crucial for the chemical behavior of the salt in solution.

Transport Properties: The diffusion coefficients of the individual ions, which relate to their mobility in the solution.

Table 2: Potential Insights from Molecular Dynamics Simulations of Aqueous this compound

Property InvestigatedSimulation DetailInformation Gained
Radial Distribution Functions (RDFs)Analysis of ion-water and ion-ion distancesProvides a statistical picture of the solvation shells and the proximity of counter-ions.
Coordination NumbersIntegration of RDFsThe average number of water molecules in the first solvation shell of each ion.
Mean Square Displacement (MSD)Tracking particle positions over timeCalculation of diffusion coefficients for the mandelate and ammonium ions.
Hydrogen Bond DynamicsAnalysis of hydrogen bond lifetimesUnderstanding the stability and dynamics of the hydrogen bonding network in the solution.

Lattice Energy Calculations and Crystal Structure Prediction for Diastereomeric Salts

The study of the solid state of chiral molecules and their salts is critical, particularly in the pharmaceutical industry. The arrangement of molecules in a crystal lattice determines properties such as solubility and stability. For diastereomeric salts, which are key intermediates in chiral resolution, understanding the crystal packing and lattice energies is of paramount importance.

Although a crystal structure for this compound is not found in the primary literature, computational methods for crystal structure prediction (CSP) could be applied. CSP algorithms generate a multitude of possible crystal packing arrangements and rank them based on their calculated lattice energies. The lattice energy is the energy released when gaseous ions come together to form a solid ionic crystal.

Studies on the diastereomeric salts of mandelic acid with other amines, such as 1-phenylethylamine (B125046), have shown that the efficiency of chiral resolution is directly related to the crystal structures of the salts. scispace.comrsc.org The less soluble diastereomer often exhibits a more stable crystal packing, characterized by specific hydrogen-bonding networks and van der Waals interactions. scispace.com

Lattice energy calculations, often performed using a combination of quantum mechanics for the intramolecular energy and force fields or DFT for the intermolecular interactions, are central to CSP. These calculations can help rationalize why one diastereomeric salt is less soluble than the other, a key factor in classical resolution. The general principle of salt formation, based on the difference in pKa values between the acid and the base, has been confirmed in the crystal structure of the DL-mandelate salt of Carvedilol. mdpi.com Given the pKa of mandelic acid (around 3.4) and the pKa of the ammonium ion (around 9.2), the formation of a stable salt is expected.

Table 3: Key Components of Crystal Structure Prediction and Analysis for Diastereomeric this compound Salts

Analysis ComponentComputational MethodObjective
Generation of Trial StructuresCrystal packing algorithmsTo explore the possible ways the ions can arrange in a crystal lattice.
Lattice Energy CalculationQM-based methods (e.g., DFT-D) or high-level force fieldsTo determine the thermodynamic stability of the predicted crystal structures.
Polymorph RankingComparison of calculated lattice energiesTo identify the most likely experimentally observable crystal structures.
Analysis of Intermolecular InteractionsVisualization and calculation of hydrogen bonds and van der Waals contactsTo understand the forces that stabilize the crystal packing in the different diastereomers.

Advanced Applications and Derivatization in Research

Biocatalysis and Chiral Compound Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical industries. Biocatalysis, the use of natural catalysts such as enzymes, offers a green and highly selective alternative to traditional chemical methods. While ammonium (B1175870) mandelate (B1228975) itself is not the direct biocatalyst, the mandelate moiety is a key substrate and intermediate in several biocatalytic processes for producing chiral compounds.

Stereoselective Transformations and Kinetic Resolution

Kinetic resolution is a widely used technique for separating a racemic mixture, where one enantiomer reacts at a faster rate than the other in the presence of a chiral catalyst, typically an enzyme. Mandelate esters are common substrates for enzymatic kinetic resolution. Lipases are a class of enzymes frequently employed for this purpose, catalyzing the enantioselective hydrolysis or transesterification of racemic mandelate esters. For instance, lipase from Candida antarctica (Novozym 435) has been shown to be effective in the hydrolysis of (R,S)-methyl mandelate, preferentially yielding one enantiomer of mandelic acid with high optical purity. bohrium.com

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer. This is achieved by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. In the context of mandelic acid, this is often accomplished using a mandelate racemase enzyme. rsc.orgrsc.org This chemoenzymatic DKR process, which can be integrated with methods like diastereomeric crystallization, provides an efficient route to enantiopure mandelic acid under mild, aqueous conditions. rsc.orgrsc.org

The table below summarizes key findings in the enzymatic kinetic resolution of mandelic acid and its derivatives.

EnzymeSubstrateReaction TypeKey Findings
Lipase (Novozym 435)(R,S)-Methyl mandelateHydrolysisEffective in resolving the racemic ester with high optical purity of the resulting mandelic acid. bohrium.com
Lipase AK(R,S)-2-Chloromandelic acidTransesterificationAchieved high conversion of the (R)-enantiomer (≥98.85%) and high enantiomeric excess of the remaining substrate (≥98.15%).
Mandelate RacemaseRacemic mandelic acidRacemizationUsed in dynamic kinetic resolution to convert the undesired enantiomer into the desired one, enabling theoretical yields of up to 100%. rsc.orgrsc.orgresearchgate.net
Lipases from P. fluorescens and P. cepaciaAromatic Morita-Baylis-Hillman acetatesHydrolysisDemonstrated excellent enantioselectivity in the resolution of these complex substrates.

Development of Artificial Biosynthetic Pathways

Researchers are increasingly designing and constructing artificial biosynthetic pathways in microorganisms to produce valuable chemicals from renewable feedstocks. The mandelate pathway, a metabolic route for the degradation of mandelic acid found in bacteria like Pseudomonas putida, has served as a blueprint for developing such artificial pathways. nih.gov This pathway involves enzymes such as mandelate racemase, mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase. nih.gov

Recent studies have demonstrated that yeasts, which typically lack the phenylalanine ammonia (B1221849) lyase (PAL) pathway for benzenoid synthesis, utilize a mandelate-like pathway. nih.govnih.govresearchgate.netasm.org This discovery has opened up new avenues for engineering yeast strains to produce mandelic acid and its derivatives. By introducing and optimizing the expression of key enzymes, scientists are working towards the de novo biosynthesis of mandelic acid from simple sugars like glucose. For example, engineered Escherichia coli strains have been developed to produce (R)-mandelic acid from glucose by constructing an artificial enzyme cascade. nih.gov These engineered microbial systems represent a sustainable and environmentally friendly alternative to chemical synthesis. mdpi.commdpi.commpg.de

Development of Novel Antimicrobial Agents based on Quaternary Ammonium Mandelates

Quaternary ammonium compounds (QACs) are a well-established class of disinfectants and antiseptics. By combining the quaternary ammonium cation with the mandelate anion, novel antimicrobial agents with potentially enhanced properties can be created. The rationale is that mandelic acid itself possesses mild antibacterial properties.

Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. For quaternary ammonium compounds, antimicrobial efficacy is often linked to their lipophilicity, which is influenced by the length of the alkyl chains attached to the nitrogen atom.

A study on novel mandelate ionic liquids with quaternary ammonium cations found that their antimicrobial potency against Gram-positive bacteria is dependent on lipophilicity. researchgate.net QSAR models suggest that an optimal balance of hydrophobicity is necessary for effective interaction with the bacterial cell membrane.

The following table presents a conceptual overview of the relationship between structural features of quaternary ammonium mandelates and their antimicrobial activity based on general QSAR principles for QACs.

Structural FeatureInfluence on Antimicrobial ActivityRationale
Alkyl Chain LengthIncreases up to a certain point, then decreasesLonger chains increase lipophilicity, enhancing membrane interaction. Very long chains can decrease water solubility and hinder transport to the cell.
Cationic Head GroupEssential for activityThe positive charge facilitates electrostatic attraction to the negatively charged bacterial cell surface.
Mandelate AnionMay contribute to overall activityMandelic acid itself has antimicrobial properties.
Molecular Size and PolarityInverse correlation with activityLarger, more polar molecules may have reduced ability to penetrate the cell membrane.

Mechanisms of Antimicrobial Action at a Cellular Level

The primary mechanism of antimicrobial action for quaternary ammonium compounds is the disruption of the cell membrane. nih.govresearchgate.netnih.gov The positively charged nitrogen atom of the QAC is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. rsc.org

This initial interaction is followed by the insertion of the hydrophobic alkyl chains into the lipid bilayer. This intercalation disrupts the membrane's structural integrity, leading to increased permeability. quora.com The loss of essential ions and small molecules from the cytoplasm ultimately results in cell death. At lower concentrations, QACs may exhibit bacteriostatic effects by impairing bacterial energetics and cell division, while at higher concentrations, they cause membrane permeabilization and cell lysis. oup.com

Role in Synthetic Organic Chemistry as Building Blocks

In synthetic organic chemistry, "building blocks" are relatively simple molecules that can be used to construct more complex structures. Ammonium mandelate, or more commonly, mandelic acid and its derivatives, serve as versatile building blocks due to the presence of multiple functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring.

Mandelic acid has been effectively utilized as a mild, non-toxic, and cost-effective organocatalyst in one-pot, three-component reactions. For instance, it has been shown to catalyze the Strecker reaction for the synthesis of α-aminonitriles and the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates under solvent-free conditions at room temperature. exlibrisgroup.comresearchgate.net In these reactions, mandelic acid acts as a Brønsted acid catalyst, activating the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amine and the subsequent addition of the cyanide or phosphite nucleophile. Its use as a chiral co-catalyst in Michael addition reactions has also been reported. researchgate.net

The versatility of mandelic acid and its salts, including this compound, as precursors in the synthesis of more complex molecules, such as pharmaceuticals, highlights their importance as foundational building blocks in organic synthesis. researchgate.net

Environmental Research and Impact of Ammonium Compounds

Ammonia (B1221849) and Ammonium (B1175870) in Environmental Cycles and Monitoring

Ammonia (NH₃) and its protonated form, the ammonium ion (NH₄⁺), are pivotal nitrogen-containing compounds that play a crucial role in the Earth's biogeochemical nitrogen cycle. nih.govnih.gov The balance between these two forms is largely dependent on the pH of the environment; in acidic conditions, the equilibrium shifts towards the less toxic ammonium ion, while alkaline conditions favor the more toxic, unionized ammonia. researchgate.netnih.gov

The nitrogen cycle is the process by which nitrogen is converted between its various chemical forms, circulating between the atmosphere, terrestrial, and marine ecosystems. pandemicpact.orgresearchgate.net This cycle is fundamental for life, as nitrogen is a critical component of amino acids, proteins, and nucleic acids. pandemicpact.org

Key Stages of the Nitrogen Cycle Involving Ammonia and Ammonium:

Nitrogen Fixation: This is the process where atmospheric nitrogen (N₂) is converted into ammonia. This can occur through atmospheric phenomena like lightning, but the vast majority is performed by nitrogen-fixing bacteria, some of which live in symbiotic relationships with plants, such as legumes. pandemicpact.orgresearchgate.net

Ammonification: When organisms die, decomposers like bacteria and fungi break down the organic nitrogen within their remains into ammonium. researchgate.netacs.org This process returns nitrogen to the soil, making it available for other organisms.

Nitrification: Nitrifying bacteria in the soil convert ammonium into nitrites (NO₂⁻) and then into nitrates (NO₃⁻). researchgate.net Nitrates are the primary form of nitrogen that most plants can absorb and utilize.

Denitrification: In this process, denitrifying bacteria convert nitrates back into atmospheric nitrogen gas, completing the cycle. researchgate.net

The primary sources of ammonia in the environment are both natural and anthropogenic. Natural sources include the decomposition of organic matter and animal waste. acs.org However, human activities have significantly increased ammonia emissions, primarily through agricultural practices such as the use of nitrogen-based fertilizers and livestock farming. nih.govescholarship.org Industrial processes also contribute to ammonia pollution. escholarship.org

The environmental impact of excess ammonia and ammonium can be significant. In aquatic ecosystems, high concentrations of ammonia are toxic to fish and other organisms. researchgate.netacs.org This toxicity is exacerbated by higher pH and temperature. researchgate.net Furthermore, nitrogen compounds, including ammonia and ammonium, can lead to eutrophication of water bodies—a process where excessive nutrient enrichment causes dense plant growth and subsequent oxygen depletion, harming aquatic life. escholarship.orgacs.orgmdpi.com In terrestrial environments, atmospheric ammonia can be deposited onto land and water, leading to soil acidification and biodiversity loss in sensitive habitats. nih.govnih.gov

Environmental Monitoring:

Monitoring ammonia and ammonium levels is crucial for assessing environmental health. Various techniques are employed for this purpose, including:

Passive Samplers: Devices like the Radiello sampler are used for long-term monitoring of atmospheric ammonia. researchgate.net

Continuous Emission Monitoring Systems (CEMS): These systems use techniques such as chemiluminescence and UV-absorption for real-time monitoring of ammonia emissions from industrial sources.

Water Quality Monitoring: In aquatic systems, methods like selective ion electrodes (SEI) and colorimetric analysis (e.g., the salicylate (B1505791) method) are used to measure ammonium and ammonia concentrations. The U.S. Environmental Protection Agency (EPA) has established guidelines for monitoring ammonia in water to protect aquatic life. researchgate.net The National Atmospheric Deposition Program's Ammonia Monitoring Network (AMoN) is a key initiative for tracking long-term trends in ambient ammonia concentrations across the United States. researchgate.net

Ecological Effects of Quaternary Ammonium Compounds in Various Environments

Quaternary Ammonium Compounds (QACs) are a diverse class of chemicals widely used as disinfectants, surfactants, and antistatic agents. acs.orgacs.org Unlike ammonia and ammonium, QACs have a central, permanently charged nitrogen atom bonded to four organic groups. Their widespread use has led to their detection in various environmental compartments, raising concerns about their ecological impact. researchgate.netacs.org

Impact on Soil Microbial Communities

The introduction of QACs into soil environments, often through the application of biosolids from wastewater treatment plants or direct use in agricultural products, can have significant effects on microbial communities. researchgate.netescholarship.org QACs possess broad-spectrum antimicrobial properties, which can disrupt the natural balance and function of soil microorganisms. nih.gov

Research has shown that exposure to QACs can alter the composition and diversity of soil microbial communities. nih.gov Some microorganisms have demonstrated the ability to degrade certain types of QACs, although this process can be slow and dependent on environmental conditions. However, the biocidal nature of QACs can also inhibit the activity of beneficial microorganisms involved in nutrient cycling and organic matter decomposition. nih.gov For instance, studies have indicated that QACs can negatively affect the heterotrophic activity of soil microorganisms. nih.gov The long-term application of wastewater containing QACs has been shown to lead to an exponential increase in their concentration in soils. nih.gov Furthermore, the presence of QACs in soil can contribute to the development of antimicrobial resistance in bacteria, a significant public health concern. nih.gov

Environmental Fate and Transport Considerations

The environmental fate and transport of QACs are governed by their chemical properties and the characteristics of the surrounding environment. Many QACs have high water solubility but low volatility. acs.org Their permanent positive charge facilitates strong sorption to negatively charged particles such as clay minerals and organic matter in soil and sediment. researchgate.netacs.org

This strong sorption tendency means that QACs are largely removed from the aqueous phase in wastewater treatment plants, accumulating in sewage sludge (biosolids). nih.govescholarship.org When these biosolids are applied to land as fertilizer, QACs are introduced into the terrestrial environment. Their strong binding to soil particles limits their mobility and leaching into groundwater. researchgate.netacs.org However, this also leads to their persistence in the soil. researchgate.net

Q & A

Q. What are the established laboratory methods for synthesizing and purifying ammonium mandelate?

this compound is typically synthesized via neutralization of mandelic acid with ammonium hydroxide under controlled pH conditions (pH ~7–8). The reaction mixture is refluxed, followed by solvent evaporation and recrystallization using ethanol or water-ethanol mixtures to ensure purity. Researchers should monitor reaction progress via pH titration and confirm crystallinity using X-ray diffraction (XRD) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chiral properties?

High-performance liquid chromatography (HPLC) with chiral columns is critical for enantiomeric purity assessment . Electronic circular dichroism (ECD) spectroscopy and anisotropy measurements (e.g., at 230 nm for methyl mandelate derivatives) provide insights into chiral configurations. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate molecular structure and functional groups .

Q. How do microbial metabolic pathways degrade this compound, and what are the key intermediates?

Prokaryotic and eukaryotic microorganisms metabolize mandelate via pathways that convert it to catechol or protocatechuate. Key enzymes include mandelate racemase (interconverting R/S enantiomers) and dehydrogenases. Researchers should employ isotopic labeling (e.g., ¹⁴C-mandelate) and enzyme inhibition assays to trace intermediates and pathway regulation .

Advanced Research Questions

Q. How can contradictory data on catalytic oxidation pathways of this compound be resolved?

Contradictions often arise from pH-dependent side reactions (e.g., overoxidation to phenylglyoxylate or benzoate under alkaline conditions). To isolate the primary pathway (terminal carbon oxidation to mandelate), conduct experiments at neutral pH (pH 7) and use gold-based catalysts to suppress Cannizzaro-type reactions. Validate results via gas chromatography-mass spectrometry (GC-MS) .

Q. What computational strategies improve the accuracy of chiral property predictions for this compound derivatives?

Density functional theory (DFT) simulations paired with ECD spectral calculations (e.g., using the CAM-B3LYP functional) model chiral behavior. Discrepancies between experimental and computational spectra (e.g., intensity mismatches at 186 nm) require solvent effect corrections and conformational sampling. Cross-validate with anisotropy spectra to refine predictions .

Q. How can mandelate racemase activity be optimized for kinetic studies in this compound systems?

Use site-directed mutagenesis to modify the 20s loop region of mandelate racemase, which regulates substrate binding. Assay activity via HPLC-based enantiomer separation under varying pH and temperature. Calculate kinetic parameters (kₐₜ, Kₘ) using the Michaelis-Menten model and compare wild-type vs. mutant enzyme performance .

Q. What experimental designs minimize artifacts in studies of this compound’s urinary acidification effects?

Control for confounding factors (e.g., dietary pH, co-administered drugs like vitamin C) by using standardized animal models (e.g., rodents) with controlled diets. Monitor urinary pH dynamically via microsensors and validate mandelic acid concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Variable Control: Document pH, temperature, and solvent composition rigorously. Use buffer systems (e.g., phosphate buffer) to stabilize reaction conditions .
  • Data Validation: Include triplicate measurements and statistical analysis (e.g., ANOVA with p < 0.05 thresholds). Raw data should be archived in repositories like Mendeley Data, with metadata on instrumentation parameters .

Q. What tools facilitate collaborative data management in this compound research?

Q. How should researchers address non-reproducible results in this compound catalysis studies?

Conduct sensitivity analyses to identify critical variables (e.g., trace metal contaminants in catalysts). Use error bars (standard deviation) and failure mode analysis (FMEA) to quantify uncertainty. Report negative results transparently, emphasizing methodological limitations .

Q. What frameworks are recommended for formulating hypotheses in this compound metabolic studies?

Ground hypotheses in comparative genomics (e.g., conserved racemase genes in mandelate-metabolizing microbes) and prior kinetic data. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions, such as: Does Pseudomonas aeruginosa strain X metabolize this compound faster than Escherichia coli under anaerobic conditions? .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.